5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1283108-42-8
VCID: VC2923145
InChI: InChI=1S/C7H6N2O2/c1-5-8-7(11-9-5)6-3-2-4-10-6/h2-4H,1H3
SMILES: CC1=NOC(=N1)C2=CC=CO2
Molecular Formula: C7H6N2O2
Molecular Weight: 150.13 g/mol

5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole

CAS No.: 1283108-42-8

Cat. No.: VC2923145

Molecular Formula: C7H6N2O2

Molecular Weight: 150.13 g/mol

* For research use only. Not for human or veterinary use.

5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole - 1283108-42-8

Specification

CAS No. 1283108-42-8
Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
IUPAC Name 5-(furan-2-yl)-3-methyl-1,2,4-oxadiazole
Standard InChI InChI=1S/C7H6N2O2/c1-5-8-7(11-9-5)6-3-2-4-10-6/h2-4H,1H3
Standard InChI Key KACGDCWCPJTRSY-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)C2=CC=CO2
Canonical SMILES CC1=NOC(=N1)C2=CC=CO2

Introduction

Chemical and Physical Properties

5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole is characterized by its distinct molecular structure comprising a furan ring attached to the 5-position of a 3-methyl-1,2,4-oxadiazole system. The compound has the molecular formula C₇H₆N₂O₂ and a molecular weight of 150.14 g/mol, placing it in the category of low molecular weight heterocyclic compounds .

Structural Characteristics

The 1,2,4-oxadiazole moiety is a five-membered heterocyclic nucleus derived from furan by replacement of two methane groups (-CH=) with pyridine-type nitrogen atoms . This structural modification significantly alters the electronic properties of the ring system, conferring unique chemical reactivity and biological activity.

Physical Properties

Table 1: Physical Properties of 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole

PropertyValue
CAS Number67475-16-5
Molecular FormulaC₇H₆N₂O₂
Molecular Weight150.14 g/mol
AppearanceCrystalline solid*
SolubilitySoluble in organic solvents*

*Based on typical properties of similar oxadiazole derivatives

Chemical Behavior

The compound contains multiple heteroatoms (nitrogen and oxygen) that serve as potential hydrogen bond acceptors, making it capable of interactions with biological targets. The 1,2,4-oxadiazole ring imparts specific electronic characteristics that influence its reactivity patterns and stability. The attached furan ring contributes additional electronic effects, making this molecule interesting from both chemical and pharmacological perspectives .

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of 1,2,4-oxadiazole derivatives is influenced by the nature and position of substituents. The furan ring at the 5-position and the methyl group at the 3-position in 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole create a specific electronic and steric environment that determines its interaction with biological targets.

Research on related 2,5-disubstituted oxadiazoles indicates that these compounds often demonstrate enhanced antimicrobial and antifungal properties compared to standard drugs . The lipophilicity conferred by the furan ring may increase the compound's ability to penetrate cell membranes and reach molecular targets.

Structural Characterization

Infrared (IR) Spectroscopy

Based on related oxadiazole compounds, the IR spectrum of 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole would likely show characteristic bands associated with:

  • C=N stretching vibrations around 1600-1650 cm⁻¹

  • Furan ring vibrations around 3100-3300 cm⁻¹

  • C-O-C stretching vibrations characteristic of the oxadiazole ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum would likely feature:

  • Signals for the three protons of the methyl group at approximately 2.0-2.5 ppm

  • Multiplets for the three protons of the furan ring in the aromatic region (approximately 6.5-7.7 ppm)

Table 2: Expected Key Spectroscopic Features of 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole

Spectroscopic TechniqueExpected Features
IRC=N stretching (1600-1650 cm⁻¹)
Furan ring vibrations (3100-3300 cm⁻¹)
C-O-C stretching (oxadiazole ring)
¹H-NMRMethyl protons (2.0-2.5 ppm)
Furan protons (6.5-7.7 ppm)

Comparative Analysis with Related Compounds

Comparison with Other Oxadiazole Derivatives

5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole differs from 1,3,4-oxadiazole derivatives in the arrangement of nitrogen atoms in the five-membered ring. This structural difference affects electronic distribution, which may result in distinct biological activities .

Compared to more complex derivatives like 5-(furan-2-yl)-3-[6-(4-methylphenyl)-4H,6H,7H- triazolo[4,3-c] oxazin-3-yl]-1,2,4-oxadiazole, the simpler structure of 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole may offer advantages in terms of synthetic accessibility and structure-activity relationship studies .

Current Research and Applications

Pharmaceutical Research

Oxadiazole derivatives, including compounds structurally related to 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole, are being investigated for various pharmaceutical applications. These compounds are included in screening libraries targeting:

  • GPCR (G-protein-coupled receptors)

  • Protein-protein interactions

  • Adenosine receptors

  • Various disease conditions including musculoskeletal, respiratory, nervous system, and metabolic disorders

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